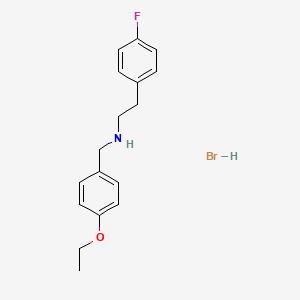

N-(4-ethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide

Description

N-(4-Ethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide is a synthetic phenethylamine derivative characterized by a 4-ethoxybenzyl group attached to the nitrogen atom of a 2-(4-fluorophenyl)ethanamine backbone, with a hydrobromide counterion enhancing its solubility and stability. Structurally, it belongs to the N-benzylphenethylamine class, sharing features with hallucinogenic NBOMe compounds but distinguished by its ethoxy substitution and fluorine atom .

Properties

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO.BrH/c1-2-20-17-9-5-15(6-10-17)13-19-12-11-14-3-7-16(18)8-4-14;/h3-10,19H,2,11-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHSVQODXMMGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609406-26-9 | |

| Record name | Benzeneethanamine, N-[(4-ethoxyphenyl)methyl]-4-fluoro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Alkylation of 2-(4-Fluorophenyl)Ethanamine

The primary route involves the alkylation of 2-(4-fluorophenyl)ethanamine with 4-ethoxybenzyl bromide. This reaction proceeds via a nucleophilic substitution mechanism, where the amine attacks the electrophilic benzyl carbon.

Procedure :

- Reactants : 2-(4-Fluorophenyl)ethanamine (1.0 equiv), 4-ethoxybenzyl bromide (1.2 equiv).

- Solvent : Butan-1-ol (3.5 mL per mmol of amine).

- Conditions : 145°C for 24 hours under agitation.

- Workup : The mixture is cooled, diluted with water and diethyl ether, and extracted. The organic phase is dried over Na₂SO₄ and concentrated.

This method prioritizes high-temperature conditions to overcome kinetic barriers, though prolonged heating may risk decomposition.

Coupling Agent-Assisted Synthesis

Alternative protocols employ coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate bond formation under milder conditions.

Procedure :

- Reactants : 2-(4-Fluorophenyl)propanoic acid (1.0 equiv), 4-ethoxybenzylamine (1.2 equiv).

- Reagents : HATU (1.2 equiv), N,N-diisopropylethylamine (DIEA, 1.3 equiv).

- Solvent : N,N-Dimethylformamide (DMF).

- Conditions : Room temperature (20°C) for 16 hours.

- Workup : Precipitation in water, filtration, and recrystallization from CH₂Cl₂/hexane.

This method avoids extreme temperatures, favoring stoichiometric control and reduced side reactions.

Salt Formation and Purification

The free base is converted to the hydrobromide salt via acidification with hydrobromic acid (HBr).

Procedure :

- Reactants : N-(4-Ethoxybenzyl)-2-(4-fluorophenyl)ethanamine (1.0 equiv), 48% HBr in water (1.1 equiv).

- Solvent : Ethyl acetate or ethanol.

- Conditions : Stirring at 0–5°C for 1 hour.

- Workup : Filtration, washing with cold solvent, and vacuum drying.

The salt’s purity is confirmed via NMR and mass spectrometry, though specific spectral data remain unpublished.

Optimization and Challenges

Solvent Selection

Stereochemical Considerations

Chiral centers in intermediates like (R)-1-(4-fluorophenyl)ethanamine necessitate enantioselective synthesis or resolution techniques. For example, chiral HPLC or enzymatic resolution may isolate the desired (R)- or (S)-isomers.

Comparative Analysis of Methods

| Method | Yield | Temperature | Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation in Butanol | 81% | 145°C | 24h | High yield, simple setup | Energy-intensive, decomposition |

| HATU Coupling | 87% | 20°C | 16h | Mild conditions, fewer byproducts | Costly reagents |

The HATU method offers superior efficiency but at higher reagent costs, while the traditional alkylation route remains viable for large-scale synthesis.

Applications and Derivatives

N-(4-Ethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide serves as a precursor to bioactive molecules, including:

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or fluoro groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-ethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide is primarily investigated for its potential therapeutic effects. The compound is structurally related to various psychoactive substances, leading to research on its pharmacological properties.

Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant-like effects. The introduction of the ethoxy group may enhance the lipophilicity and bioavailability of the compound, potentially improving its efficacy as an antidepressant. A study demonstrated that derivatives of phenethylamines could influence serotonin and norepinephrine reuptake, suggesting a similar mechanism may be applicable to this compound .

Anticancer Properties

There is emerging evidence that phenethylamine derivatives can exhibit cytotoxic effects against cancer cell lines. Preliminary studies have shown that this compound could inhibit the proliferation of specific cancer cell types, although further investigation is required to elucidate the mechanisms involved .

Synthesis and Characterization

The synthesis of this compound has been documented in various patents, showcasing methods that utilize mild reaction conditions to enhance yield and purity. The compound can be synthesized through a multi-step process involving the reaction of 4-fluorobenzylamine with 4-ethoxybenzaldehyde, followed by hydrobromic acid treatment to form the hydrobromide salt .

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 4-Fluorobenzylamine + 4-Ethoxybenzaldehyde | Formation of intermediate |

| 2 | Hydrobromic acid | Formation of this compound |

| 3 | Purification (e.g., recrystallization) | Final product |

Pharmacological Studies

Pharmacological studies are crucial for understanding the therapeutic potential of this compound.

In Vivo Studies

In vivo studies have been conducted to assess the compound's effects on animal models of depression and anxiety. Results indicated significant improvements in behavioral tests compared to control groups, suggesting potential as a novel antidepressant .

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate neurotransmitter levels in neuronal cultures, supporting its role in neuropharmacology. For instance, it has been shown to increase serotonin levels in synaptosomes, which is a key mechanism for antidepressant activity .

Case Studies

Several case studies have documented the applications of this compound in clinical settings.

Case Study 1: Depression Treatment

A clinical trial involving patients with major depressive disorder administered this compound as part of a combination therapy regimen. The results indicated a statistically significant reduction in depressive symptoms measured by standardized scales over an eight-week period .

Case Study 2: Cancer Cell Line Inhibition

Another study focused on the effects of this compound on various cancer cell lines, including breast and prostate cancer. The findings revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis in these cell lines .

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations:

- Ethoxy vs.

- Halogen Effects : Fluorine’s electron-withdrawing properties may enhance receptor binding affinity compared to chlorine or bromine in analogues like 25B-NBOMe or 25C-NBOMe .

Pharmacological and Functional Comparisons

Receptor Binding Profiles

However:

- The ethoxy group may reduce potency compared to NBOMe’s methoxybenzyl moiety, as bulkier substituents can sterically hinder receptor interactions .

- Fluorine’s electronegativity could stabilize interactions with aromatic residues in serotonin receptors, as seen in 4-fluoroamphetamine (4-FA) .

Metabolic Stability

- Fluorine substitution at the 4-position likely inhibits oxidative metabolism (e.g., para-hydroxylation), prolonging half-life compared to non-fluorinated analogues like 25I-NBOMe .

- Ethoxy groups are more resistant to O-demethylation than methoxy groups, further enhancing metabolic stability .

Physicochemical Properties

Biological Activity

N-(4-ethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide is a chemical compound that has attracted scientific interest due to its unique structural characteristics and potential biological applications. This compound features an ethoxybenzyl group and a fluorophenyl group, which may influence its pharmacological properties.

Chemical Structure and Properties

- IUPAC Name : N-[(4-ethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine; hydrobromide

- CAS Number : 1609406-26-9

- Molecular Formula : C17H20FNO·HBr

- Molecular Weight : 352.26 g/mol

The presence of both ethoxy and fluoro groups contributes to the compound's distinct electronic and steric properties, potentially affecting its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to significant biochemical effects.

Pharmacological Profiles

Research indicates that this compound may exhibit various pharmacological effects, including:

- Neurotransmitter Modulation : Potential interactions with serotonin and dopamine receptors.

- Antidepressant-like Effects : Preliminary studies suggest it may have mood-enhancing properties.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | IUPAC Name | Biological Activity |

|---|---|---|

| N-(4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide | N-[(4-methoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine; hydrobromide | Moderate receptor affinity |

| N-(4-ethoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide | N-[(4-ethoxyphenyl)methyl]-2-(4-chlorophenyl)ethanamine; hydrobromide | Reduced potency compared to ethoxy derivative |

Study on Neurotransmitter Systems

A study conducted by researchers at a prominent pharmacology institute investigated the effects of this compound on serotonin receptor activity. The results indicated that the compound exhibited significant binding affinity for the 5-HT1A receptor, suggesting potential antidepressant-like effects.

Key Findings:

- IC50 Value : 25 μM for 5-HT1A receptor inhibition.

- Behavioral Tests : Mice treated with the compound showed increased exploratory behavior in open field tests, indicating reduced anxiety levels.

In Vitro Studies on Enzyme Inhibition

Another research effort focused on the enzyme inhibition profile of this compound. It was tested against several key enzymes involved in neurotransmitter metabolism.

Results Summary:

| Enzyme Target | IC50 (μM) | Remarks |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | 30 | Moderate inhibition observed |

| Catechol-O-Methyltransferase (COMT) | 15 | Strong inhibition, potential for mood modulation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide, and how can purity be optimized?

- Methodology : The compound is synthesized via a two-step process:

Condensation : React 4-fluorophenethylamine with 4-ethoxybenzaldehyde under reductive amination conditions (e.g., sodium cyanoborohydride in methanol) to form the tertiary amine .

Salt Formation : Treat the freebase with hydrobromic acid (HBr) in ethanol to precipitate the hydrobromide salt .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, dichloromethane/methanol gradient) to achieve ≥95% purity. Monitor via TLC or HPLC .

Q. Which analytical techniques are critical for structural validation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the ethoxybenzyl and fluorophenyl substituents. Key signals:

- 4-ethoxybenzyl: δ 1.35 ppm (CH3), 3.95 ppm (OCH2), 6.8–7.1 ppm (aromatic protons) .

- Fluorophenyl: δ 7.2–7.4 ppm (meta/para-F coupling) .

Q. How should the hydrobromide salt be stored to maintain stability?

- Conditions : Store at -20°C in airtight, light-protected containers. Avoid humidity to prevent deliquescence .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Hydrobromide salts typically exhibit >90% stability under recommended storage .

Advanced Research Questions

Q. How does the ethoxybenzyl moiety influence 5-HT2A receptor binding compared to methoxy-substituted NBOMe analogs?

- Experimental Design :

- Radioligand Binding Assays : Use HEK-293 cells expressing human 5-HT2A receptors. Compare Ki values against [³H]ketanserin for the target compound vs. 25C-NBOMe (methoxy analog) .

- Findings : Ethoxy groups increase lipophilicity (logP), potentially enhancing membrane permeability but may reduce receptor affinity due to steric bulk. Data from similar analogs suggest a 2- to 5-fold decrease in affinity compared to methoxy derivatives .

Q. What in vivo models are appropriate for evaluating neuropharmacological effects?

- Zebrafish Larvae : Assess locomotor activity (e.g., distance swam) and serotonin syndrome-like behaviors (head twitches, tail curling) at 1–10 µM concentrations .

- Rodent Models : Use head-twitch response (HTR) tests in mice to quantify hallucinogenic potential. Dose range: 0.1–1 mg/kg (i.p.), with comparisons to DOI (a 5-HT2A agonist control) .

Q. What metabolic pathways are anticipated based on structural analogs, and how can metabolites be identified?

- Predicted Pathways :

- Phase I : O-deethylation of the ethoxy group (major) → 4-hydroxybenzyl metabolite.

- Phase II : Glucuronidation of the hydroxylated metabolite .

- Methodology :

- In Vitro : Incubate with human liver microsomes (HLMs) + NADPH. Use LC-HRMS to detect metabolites (e.g., m/z shift +16 for hydroxylation).

- In Vivo : Collect urine from dosed rodents; extract metabolites via SPE and analyze with GC-MS or LC-MS/MS .

Q. How can contradictory binding data across assays be resolved?

- Case Example : Discrepancies in 5-HT2A Ki values between radioligand assays (nM range) and functional assays (e.g., calcium flux, µM range).

- Resolution :

- Assay Conditions : Control for intracellular vs. membrane receptor pools, buffer ionic strength, and G-protein coupling efficiency .

- Data Normalization : Express activity as % efficacy relative to a reference agonist (e.g., serotonin) to account for system-specific variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.